Hex-2-en-1-yl 2,2,2-trichloroethanimidate
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Overview
Description
Hex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C8H12Cl3NO It is known for its unique structure, which includes a hexenyl group and a trichloroethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of hex-2-en-1-ol with trichloroacetonitrile in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Base: Commonly used bases include sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Hex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trichloroethanimidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Hex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hex-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is particularly reactive, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexen-1-yl 2,2,2-trichloroethanimidate
- Benzyl 2,2,2-trichloroethanimidate
Uniqueness
Hex-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to its specific combination of a hexenyl group and a trichloroethanimidate moiety
Properties
CAS No. |
59874-80-5 |
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Molecular Formula |
C8H12Cl3NO |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
hex-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C8H12Cl3NO/c1-2-3-4-5-6-13-7(12)8(9,10)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
NKWWVLXSCXGBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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